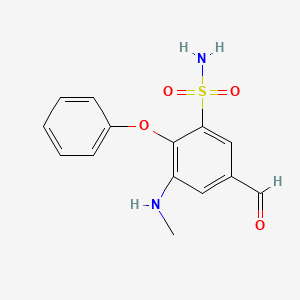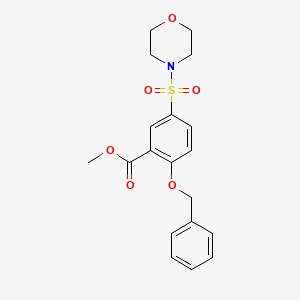
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the morpholine ring, the sulfonylation reaction, and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, which can modulate their activity. The morpholine ring and benzoate ester also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(phenoxysulfonyl)benzoate
- Methyl 4-[(phenylmethyl)sulfonyl]oxy]benzoate
- 4-[(4-methyl-3-morpholinosulfonyl-benzoyl)amino]benzoate
Uniqueness
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate is unique due to the presence of the morpholine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21NO6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H21NO6S/c1-24-19(21)17-13-16(27(22,23)20-9-11-25-12-10-20)7-8-18(17)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
SOLIFHUPLZAUPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

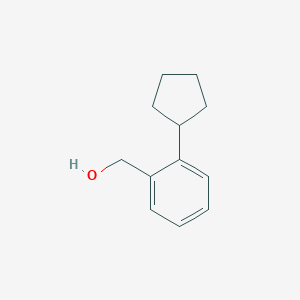
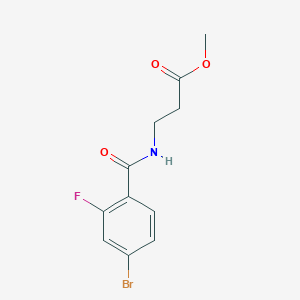
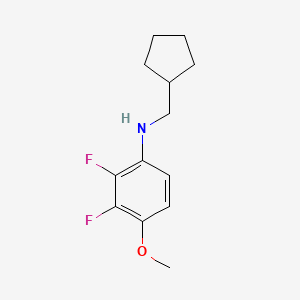
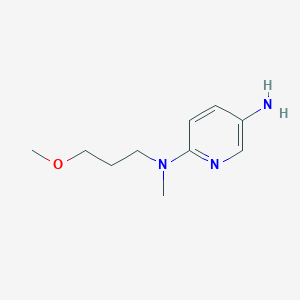
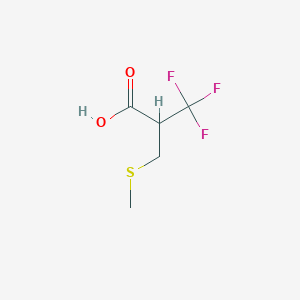
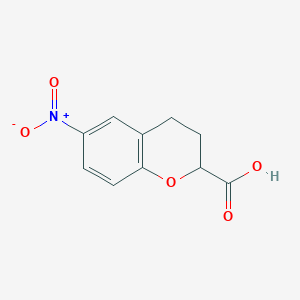
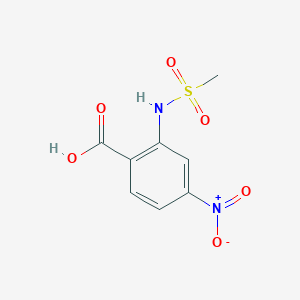
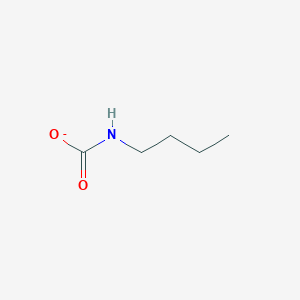
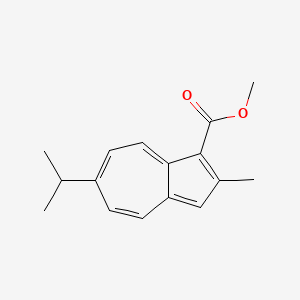
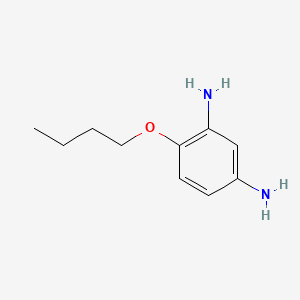
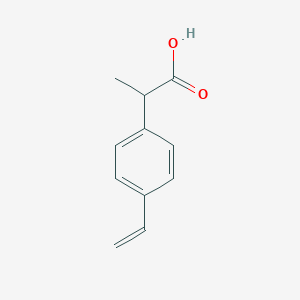
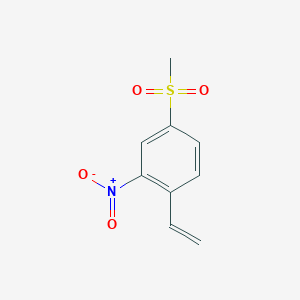
![2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B8559386.png)
